molecular formula C24H21BrN2O4 B5500012 N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B5500012
M. Wt: 481.3 g/mol
InChI Key: RNYOFRNDUKRSTR-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyanilino group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 4-methoxyaniline in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 2-methoxybenzoyl chloride under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution using sodium iodide in acetone.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
  • N-[(E)-1-(4-bromophenyl)-3-[(1,1-dioxothiolan-3-yl)amino]-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and bromophenyl groups contribute to its reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O4/c1-30-19-13-11-18(12-14-19)26-24(29)21(15-16-7-9-17(25)10-8-16)27-23(28)20-5-3-4-6-22(20)31-2/h3-15H,1-2H3,(H,26,29)(H,27,28)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYOFRNDUKRSTR-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.